molecular formula C15H22O B1251159 (5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol

(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B1251159
M. Wt: 218.33 g/mol
InChI Key: UTBFITAKBXMXCZ-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxycalamenene is a natural product found in Heteroscyphus planus, Lophocolea heterophylla, and other organisms with data available.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds structurally related to "(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol" have been explored for their affinity and selectivity towards sigma receptors, which are implicated in several neurological and psychiatric disorders. For instance, derivatives of tetrahydronaphthalen have been identified as highly potent and selective ligands for σ1 and σ2 receptors, with some compounds showing nanomolar or subnanomolar IC50 values. These findings suggest potential therapeutic applications in the treatment of diseases related to sigma receptor dysregulation (Berardi et al., 1998).

Organic Synthesis and Chemical Biology

Research has also focused on the synthesis and biological evaluation of novel compounds derived from tetrahydronaphthalen structures. For example, new indole retinoid derivatives, which incorporate tetrahydronaphthalene moieties, have shown promising anticancer activities in vitro. These findings underline the potential of such compounds in the development of new anticancer agents, highlighting the versatile applications of tetrahydronaphthalene derivatives in chemical biology and drug discovery (Gurkan-Alp et al., 2012).

Material Science and Photophysical Studies

The photophysical properties of compounds related to "(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol" have been studied to understand their behavior in various solvents. These studies are crucial for applications in material science, particularly in the development of fluorescent probes and sensors. Understanding the solvatochromic properties of these compounds can lead to advancements in the design of novel materials with tailored optical properties (Moreno Cerezo et al., 2001).

properties

Product Name

(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7-10,12,16H,5-6H2,1-4H3/t10-,12+/m0/s1

InChI Key

UTBFITAKBXMXCZ-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C2=C1C=C(C(=C2)C)O)C(C)C

Canonical SMILES

CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)C

synonyms

7-hydroxycalamenene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol
Reactant of Route 2
(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol
Reactant of Route 3
(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol
Reactant of Route 4
Reactant of Route 4
(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol
Reactant of Route 5
(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol
Reactant of Route 6
(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol

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